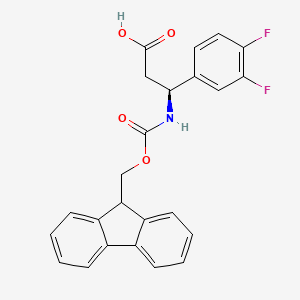

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid

Beschreibung

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a fluorinated β-amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3,4-difluorophenyl substituent. This compound is structurally characterized by:

- Chirality: The (S)-configuration at the β-carbon ensures enantioselectivity in peptide synthesis .

- Fluorine substitution: The 3,4-difluorophenyl group enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry and peptide engineering .

- Applications: Primarily used as a building block in solid-phase peptide synthesis (SPPS) for introducing fluorinated motifs into bioactive peptides or protein mimics. Its fluorine atoms improve lipophilicity and resistance to enzymatic degradation .

Eigenschaften

Molekularformel |

C24H19F2NO4 |

|---|---|

Molekulargewicht |

423.4 g/mol |

IUPAC-Name |

(3S)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

InChI-Schlüssel |

GFUCLVNFELKPJV-QFIPXVFZSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=C(C=C4)F)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable fluorinated aromatic compound under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The 3,4-difluorophenyl group can undergo substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Substitution: Various nucleophiles can be used for substitution reactions on the 3,4-difluorophenyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Products: Coupling reactions result in the formation of peptide bonds, leading to dipeptides, tripeptides, or longer peptide chains.

Functionalized Derivatives: Substitution reactions on the 3,4-difluorophenyl group yield various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are valuable in studying protein-protein interactions and enzyme functions.

Biology: The compound is used in the development of peptide-based probes and inhibitors for biological studies.

Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Fmoc-(S)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptide chains. The 3,4-difluorophenyl group can influence the compound’s reactivity and interactions with other molecules, contributing to its unique properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related β-amino acids with aromatic substituents. Key differences include:

Key Findings

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase reactivity in nucleophilic acyl substitutions (e.g., Anp in UV-sensitive peptides ). Hydroxyl Groups: Enable hydrogen bonding, as seen in Fmoc-β-tyrosine for stabilizing peptide secondary structures . Halogenation: Fluorine atoms in the target compound improve metabolic stability and bioavailability compared to non-fluorinated analogs. Chlorine (in dichlorophenyl analogs) enhances steric bulk for targeted binding .

Stereochemical Considerations: The (S)-enantiomer of the target compound is critical for compatibility with natural L-amino acid-based peptide backbones . Enantiomeric purity is achieved via enzymatic resolution (e.g., lipase-catalyzed hydrolysis of racemic mixtures ), contrasting with Boc-protected analogs that use silylation .

Applications in Drug Development :

Biologische Aktivität

Fmoc-(S)-3-amino-3-(3,4-difluorophenyl)-propionic acid is a fluorinated amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis. The presence of the difluorophenyl group enhances its lipophilicity and biological activity, making it a valuable compound for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 424.45 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.

The biological activity of Fmoc-(S)-3-amino-3-(3,4-difluorophenyl)-propionic acid can be attributed to several mechanisms:

- Modulation of Biological Pathways : Fluorinated compounds often exhibit enhanced biological properties compared to non-fluorinated analogs. The difluorobenzyl moiety can significantly influence binding affinities and selectivities in biological targets, enhancing the pharmacological profile of the compound .

- Increased Lipophilicity : The incorporation of fluorine atoms increases the lipophilicity of the compound, potentially improving membrane permeability and influencing pharmacokinetic properties.

- Enhanced Metabolic Stability : Fluorination can improve the metabolic stability and bioavailability of compounds, making them more effective as therapeutic agents.

Antimicrobial Activity

Research has demonstrated that fluorinated amino acids can exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds showed that modifications in their structure could lead to significant changes in their effectiveness against multidrug-resistant pathogens.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)-propionic acid | 8-16 | Gram-positive bacteria |

| Fmoc-(S)-3-amino-3-(2-fluorophenyl)-propionic acid | 16-32 | Gram-negative bacteria |

| Fmoc-(S)-3-amino-3-(3,4-difluorophenyl)-propionic acid | TBD | TBD |

The specific antimicrobial efficacy of Fmoc-(S)-3-amino-3-(3,4-difluorophenyl)-propionic acid remains to be fully characterized; however, its structural similarities with other active compounds suggest potential effectiveness against both Gram-positive and Gram-negative organisms.

Case Studies

- Peptide Synthesis Applications : Fmoc-(S)-3-amino-3-(3,4-difluorophenyl)-propionic acid is utilized as a building block in peptide synthesis due to its stability under various reaction conditions. Research has indicated that peptides incorporating this amino acid demonstrate improved binding affinities for specific receptors compared to their non-fluorinated counterparts .

- Drug Development : The compound has been investigated for its role in developing novel therapeutics targeting various diseases. Its ability to modulate enzyme activity and receptor binding makes it a candidate for further exploration in drug discovery programs aimed at treating conditions such as cancer and bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.